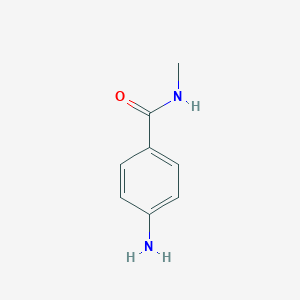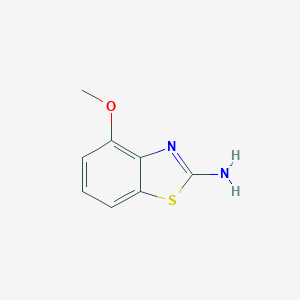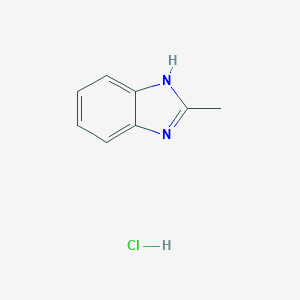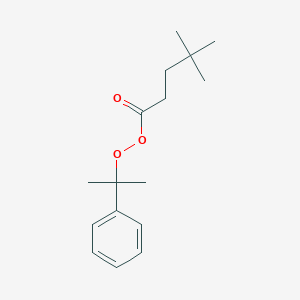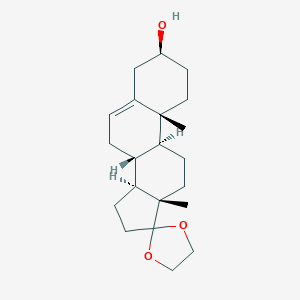![molecular formula C9H9NO B161048 Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI) CAS No. 135096-23-0](/img/structure/B161048.png)
Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a quinoline ring fused with an oxirene ring. This compound has shown promising results in scientific research, particularly in the areas of medicinal chemistry and organic synthesis.
Wirkmechanismus
The mechanism of action of Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI) is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes involved in various biological processes. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects
Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI) has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. The compound has also been found to inhibit the production of reactive oxygen species, which are known to cause oxidative stress and damage to cells. Additionally, Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI) has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI) is its potential use as a drug candidate for the treatment of cancer and inflammation. Its unique structure and mechanism of action make it a promising candidate for further investigation. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI). One potential direction is to investigate its potential use as a drug candidate for the treatment of other diseases, such as autoimmune disorders. Another direction is to investigate its mechanism of action in more detail, particularly with regard to its interaction with specific enzymes and proteins. Additionally, further studies may be needed to optimize the synthesis of this compound and improve its solubility in water.
Synthesemethoden
The synthesis of Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI) involves several steps. The first step involves the preparation of 2-aminobenzaldehyde, which is then reacted with ethyl acetoacetate to form the intermediate compound, 2-(1-phenylethylidene)hydrazinecarboxamide. This intermediate is then cyclized with an isocyanide to form the final product, Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI).
Wissenschaftliche Forschungsanwendungen
Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI) has shown potential applications in medicinal chemistry as a potential drug candidate. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. The compound has also been investigated for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of inflammatory cytokines.
Eigenschaften
CAS-Nummer |
135096-23-0 |
|---|---|
Produktname |
Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI) |
Molekularformel |
C9H9NO |
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
(1aR,7bS)-1a,2,3,7b-tetrahydrooxireno[2,3-f]quinoline |
InChI |
InChI=1S/C9H9NO/c1-2-6-7(10-5-1)3-4-8-9(6)11-8/h1-2,5,8-9H,3-4H2/t8-,9+/m1/s1 |
InChI-Schlüssel |
UERUOXROMVBEBV-BDAKNGLRSA-N |
Isomerische SMILES |
C1CC2=C(C=CC=N2)[C@H]3[C@@H]1O3 |
SMILES |
C1CC2=C(C=CC=N2)C3C1O3 |
Kanonische SMILES |
C1CC2=C(C=CC=N2)C3C1O3 |
Synonyme |
Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



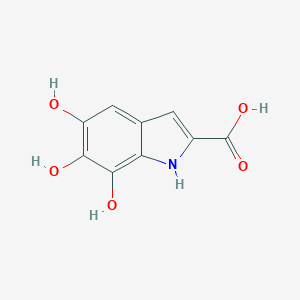
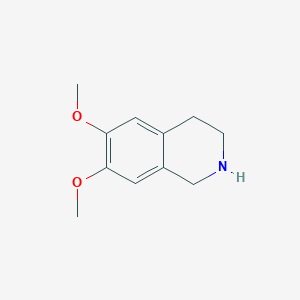
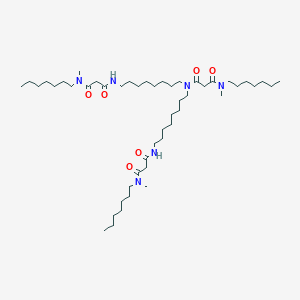
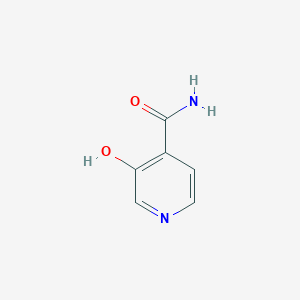
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]cyclohexa-2,4-diene-1-thione](/img/structure/B160977.png)
